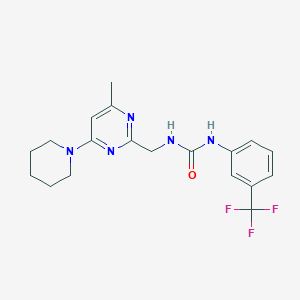

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

This compound features a pyrimidine core substituted with a methyl group at position 4 and a piperidinyl group at position 4. A methylene bridge connects the pyrimidine to a urea moiety, which is further linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the piperidinyl substituent may influence conformational flexibility and target binding .

Properties

IUPAC Name |

1-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5O/c1-13-10-17(27-8-3-2-4-9-27)26-16(24-13)12-23-18(28)25-15-7-5-6-14(11-15)19(20,21)22/h5-7,10-11H,2-4,8-9,12H2,1H3,(H2,23,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCGFJZJFUPACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

- A pyrimidine ring substituted with a piperidine moiety.

- A trifluoromethylphenyl group.

- A urea linkage.

The molecular formula is , with a molecular weight of approximately 360.35 g/mol. The compound exhibits significant structural complexity which may contribute to its biological activity.

Research indicates that compounds containing pyrimidine and urea functionalities often exhibit interactions with various biological targets, particularly in cancer therapy. The specific mechanism of action for this compound may involve:

- Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit kinases involved in cancer cell proliferation.

- Antioxidant Activity : The presence of the trifluoromethyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance, derivatives that include a pyrimidine scaffold have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in cell division and survival.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | Thymidylate synthase inhibition | |

| A549 (Lung) | 8.0 | HDAC inhibition | |

| HeLa (Cervical) | 10.5 | Apoptosis induction |

Antioxidant Activity

The antioxidant capacity of this compound can be inferred from studies on related structures. Compounds with similar chemical backbones have demonstrated significant free radical scavenging abilities, which is crucial for preventing oxidative stress-related damage in cells.

Case Studies

- In Vivo Studies : In a study evaluating the efficacy of similar pyrimidine derivatives in tumor-bearing mice, compounds showed reduced tumor growth rates compared to control groups, suggesting potential therapeutic benefits in oncology applications.

- In Vitro Studies : Research involving cell viability assays demonstrated that the compound effectively reduces cell proliferation in several cancer cell lines, supporting its role as a potential anticancer agent.

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

Thiazole-Containing Derivatives ()

Compounds 11a–11o from Molecules (2013) share a urea linkage connected to a phenyl-thiazole scaffold. For example:

- 11e : 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea

Pyrimidine-Based Analogues ()

- 933253-86-2 (): 1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea Structural variance: Pyrrolidinyl (5-membered ring) replaces piperidinyl (6-membered ring), and a 3-chlorophenyl group substitutes the CF₃-phenyl. The chloro group is less lipophilic than CF₃ .

- 1639009-81-6 (): 1-(4-((4-((5-Cyclopentyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea Structural variance: Pyrazole-amino-pyrimidine core replaces the methyl-piperidinyl-pyrimidine. Impact: The cyclopentyl group introduces hydrophobicity, which may enhance membrane permeability but limit aqueous solubility .

Non-Urea Analogues ()

- 879127-16-9: N-(3-((4-((3-(Trifluoromethyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)cyclopropanecarboxamide Structural variance: Replaces urea with a cyclopropane-carboxamide.

Pharmacological Implications

- Lipophilicity : The CF₃ group in the target compound and 11e () enhances membrane permeability compared to chloro-substituted analogues (e.g., 933253-86-2) .

- Target Selectivity : The piperidinyl group in the target compound may confer distinct binding kinetics compared to pyrrolidinyl or pyrazole-containing analogues, influencing kinase or receptor selectivity .

Q & A

Basic Synthesis and Characterization

Q1: What synthetic methodologies are recommended for preparing 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and how can purity be ensured? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1: React 4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylmethanol with a halogenating agent (e.g., thionyl chloride) to generate the reactive intermediate.

- Step 2: Couple with 3-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., DMF, 60°C, 12 hours).

Purity is validated using HPLC (≥95% purity threshold) and structural confirmation via IR spectroscopy (urea C=O stretch ~1650–1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.